molecular formula C6H2F12 B1584059 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane CAS No. 336-07-2

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane

Cat. No. B1584059
CAS RN: 336-07-2
M. Wt: 302.06 g/mol
InChI Key: UYDBQWIWVMBDME-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane, also known as DDFH, is a fluorinated hydrocarbon compound that has gained significant attention in the scientific community due to its unique properties. DDFH is a colorless and odorless liquid that is highly stable and non-toxic. It has a high boiling point and low surface tension, making it an excellent solvent for a wide range of chemical reactions.

Scientific Research Applications

Photoinduced Electron-Transfer Reactions

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane exhibits interesting behavior in photoinduced electron-transfer reactions. A study demonstrated that upon treatment with specific amines and irradiation with UV light, this compound undergoes complexation and forms products through radical cation intermediates (Chen, Li, & Zhou, 1993).

Electrochemical Reduction

The electrochemical reduction of compounds similar to 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane has been researched. For instance, 1,6-dibromohexane's reduction at silver cathodes in specific solvents showed distinct behavior based on the position of bromine atoms, indicating a potential area of interest for fluorinated compounds as well (Martin, Strawsine, Mubarak, & Peters, 2015).

Hydrolytic Stability in RNA

In a broader context, the study of hydrolytic stability in compounds can be related to the stability of fluorinated compounds like 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane. Research on oligomers has shown differential rates of hydrolysis, which might provide insights into the stability and reactivity of fluorinated hexanes (Usher & McHale, 1976).

Fluorochemicals in Wastewater Treatment

The behavior of fluorochemicals in wastewater treatment facilities can give insights into the environmental fate of compounds like 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane. A study showed that conventional wastewater treatment does not effectively remove certain fluorochemicals, indicating potential environmental persistence and bioaccumulation concerns for related compounds (Schultz et al., 2006).

Perfluoroalkylcopper(I) Compounds

Perfluoroalkylcopper(I) compounds' reactions with olefins have been studied, showing varied product distributions. This research might provide a foundation for understanding the reactivity and potential applications of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane in organometallic chemistry and catalysis (Coe & Milner, 1972).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBQWIWVMBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075230
Record name 1H,6H-Perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane

CAS RN

336-07-2
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,6H-Perfluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,6H-Dodecafluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Reactant of Route 2
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Reactant of Route 3
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Reactant of Route 4
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Reactant of Route 5
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
Reactant of Route 6
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane

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